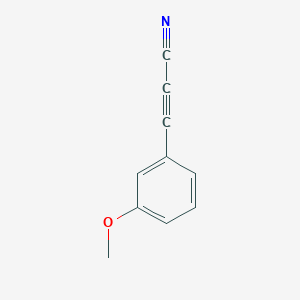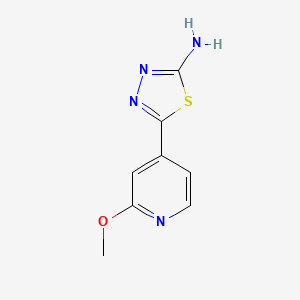
1-Cbz-azetidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cbz-azetidine-2-carbonitrile is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry. The “Cbz” in its name refers to the carbobenzyloxy protecting group, which is commonly used in organic synthesis to protect amine functionalities.
準備方法
Synthetic Routes and Reaction Conditions
1-Cbz-azetidine-2-carbonitrile can be synthesized through various methods. One common approach involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. For example, treatment of diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with lithium diisopropylamide (LDA) at low temperatures followed by benzyl bromide produces α-benzylated products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-Cbz-azetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Ring-Opening Reactions: These reactions can be facilitated by acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can produce a variety of linear or cyclic compounds .
科学的研究の応用
1-Cbz-azetidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds, such as amino acids and alkaloids.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-Cbz-azetidine-2-carbonitrile involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound more susceptible to nucleophilic attack and ring-opening reactions. The carbobenzyloxy protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical transformations .
類似化合物との比較
Similar Compounds
Azetidine-2-carbonitrile: Lacks the carbobenzyloxy protecting group, making it more reactive.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
Azetidine-2-one: A lactam derivative with different chemical properties and reactivity.
Uniqueness
1-Cbz-azetidine-2-carbonitrile is unique due to the presence of the carbobenzyloxy protecting group, which provides additional stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
benzyl 2-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 |
InChIキー |
JJVLOKHOVIAZIO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1C#N)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)

![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)


![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)





![N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)
